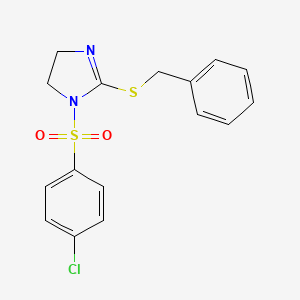

2-Benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazoles, including 2-Benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole, can be achieved through various methods. One such method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

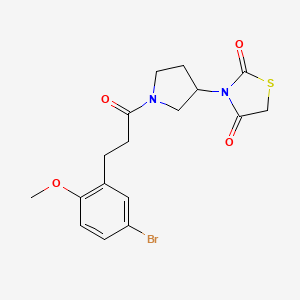

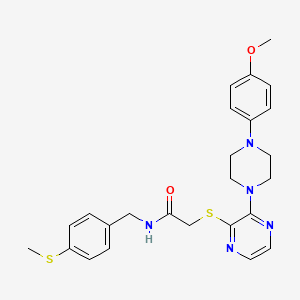

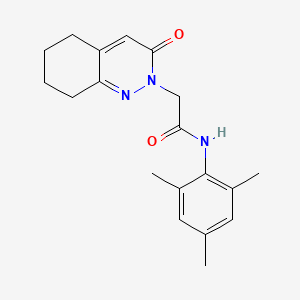

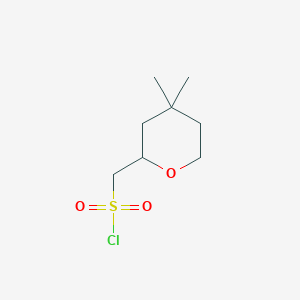

The molecular structure of this compound consists of a benzylsulfanyl group, a 4-chlorophenyl sulfonyl group, and an imidazole ring . The average mass of the molecule is 366.885 Da, and the monoisotopic mass is 366.026337 Da .Aplicaciones Científicas De Investigación

Antifungal Activity

Research has demonstrated the synthesis of novel chemical compounds with potential antifungal properties, highlighting the importance of developing new agents to combat antifungal resistance. For instance, novel tetrazole derivatives containing benzothiazole, benzoxazole, or phenylsulfonyl moiety were synthesized and tested against various fungi, showing significant sensitivity against certain strains. This underlines the potential of such compounds, possibly including derivatives of 2-Benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole, in antifungal applications (Łukowska-Chojnacka et al., 2016).

Synthesis and Reactivity

The synthesis and reactivity of benzylic sulfonium salts, which are closely related to the chemical structure of this compound, have been explored. These salts have been used for the O- and S-benzylation of phenol and thiophenol, respectively, showcasing the versatile reactivity and potential utility in various synthetic pathways (Forrester et al., 2001).

Chemical Derivatives Synthesis

Derivatives of 4-benzylsulfanyl-1,3-oxazole and 4-benzylsulfanyl-1,3-thiazole have been synthesized using amidophenacylating reagents, leading to the formation of corresponding sulfonamides. This research indicates the potential for synthesizing a wide array of chemical derivatives from compounds similar to this compound, which could be useful in various scientific and industrial applications (Kornienko et al., 2014).

Material Science Applications

Sulfonated polyimides containing benzimidazole groups have been synthesized for use as proton exchange membranes in fuel cells, demonstrating the potential of incorporating sulfonated and benzimidazole functionalities, similar to those in this compound, into high-performance materials. These materials exhibit significant proton conductivity and hydrolytic stability, making them suitable for energy-related applications (Li et al., 2007).

Propiedades

IUPAC Name |

2-benzylsulfanyl-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S2/c17-14-6-8-15(9-7-14)23(20,21)19-11-10-18-16(19)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBZNMMQICPMHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2544983.png)

![N-[4-(2-phenylethynyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2544985.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2544987.png)

![N-[(3,3-Difluorocyclobutyl)methyl]ethanamine;hydrochloride](/img/structure/B2544992.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide](/img/structure/B2544994.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine](/img/structure/B2544996.png)

![Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2545001.png)